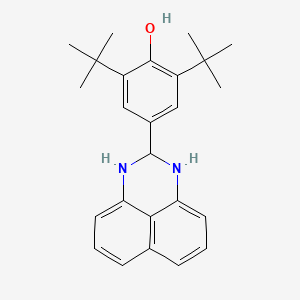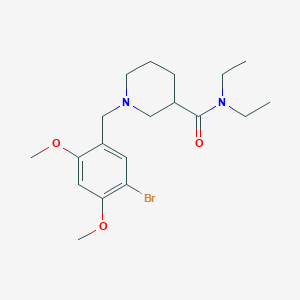![molecular formula C12H13NO2S3 B4971637 N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide](/img/structure/B4971637.png)
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide, commonly known as PTET, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities. PTET has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-viral activities.
Mécanisme D'action
The mechanism of action of PTET is not fully understood. However, it has been proposed that PTET exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 and histone deacetylase. PTET has also been shown to interact with various cellular signaling pathways, including the nuclear factor-kappaB (NF-kappaB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
PTET has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. PTET has also been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, PTET has been shown to inhibit the replication of HIV, which is a major cause of acquired immunodeficiency syndrome (AIDS).
Avantages Et Limitations Des Expériences En Laboratoire
PTET has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Additionally, PTET has been extensively studied for its biological activities, which makes it a valuable tool for investigating various cellular processes. However, PTET also has some limitations for lab experiments. It has been shown to possess cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, PTET has poor solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for the study of PTET. One potential direction is to investigate the structure-activity relationship of PTET and its analogs to identify more potent and selective compounds. Another direction is to investigate the potential therapeutic applications of PTET in various diseases, including cancer, inflammatory diseases, and viral infections. Additionally, the development of novel drug delivery systems may improve the bioavailability and efficacy of PTET.
Méthodes De Synthèse
PTET can be synthesized using various methods, including the reaction of 2-bromoethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2-chloroethyl phenyl sulfide with thiophene-2-sulfonamide, followed by the substitution of chlorine with a thiol group using sodium thiolate.
Applications De Recherche Scientifique
PTET has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. PTET has also been shown to possess anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, PTET has been shown to possess anti-viral activity against human immunodeficiency virus (HIV) by inhibiting the viral replication cycle.
Propriétés
IUPAC Name |
N-(2-phenylsulfanylethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,12-7-4-9-17-12)13-8-10-16-11-5-2-1-3-6-11/h1-7,9,13H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNJBAHVNQOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(phenylsulfanyl)ethyl]thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4971558.png)

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)(phenyl)methanone](/img/structure/B4971597.png)
![5-nitro-2-{[(3-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B4971602.png)
![methyl 4,5-dimethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4971609.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4971616.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)
![methyl 4-{[({5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4971649.png)
